molecular formula C8H8N4OS B13207452 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13207452
M. Wt: 208.24 g/mol
InChI Key: MESJFNIXGDTKIG-UHFFFAOYSA-N
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Description

4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-3-carbaldehyde with guanidine derivatives under acidic or basic conditions to form the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazine ring and thiophene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(furan-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(pyridin-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

Comparison: Compared to its analogs, 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thiophene ring, which can enhance its electronic and steric characteristics. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with unique properties.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4OS/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13)

InChI Key

MESJFNIXGDTKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=NC(=NC(=O)N2)N

Origin of Product

United States

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